4-(2-Cyclopropylethyl)piperidine
Overview
Description
4-(2-Cyclopropylethyl)piperidine is a piperidine derivative characterized by the presence of a cyclopropyl group attached to the ethyl side chain at the fourth position of the piperidine ring. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmacologically active substances .
Biochemical Analysis
Biochemical Properties
4-(2-Cyclopropylethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the activation or inhibition of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been shown to inhibit cholinesterase receptors by binding to their active sites . This inhibition can result in altered neurotransmission and other physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can affect its accumulation and activity within different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-cyclopropylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(2-Cyclopropylethyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
4-(2-Cyclopropylmethyl)piperidine: A closely related compound with a cyclopropylmethyl group instead of a cyclopropylethyl group.
4-(2-Cyclopropylethyl)pyridine: A similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness: 4-(2-Cyclopropylethyl)piperidine is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to other piperidine derivatives .
Properties
IUPAC Name |
4-(2-cyclopropylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-9(1)3-4-10-5-7-11-8-6-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIFYSUAFPMTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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